N1-(4-methoxyphenethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide
Description
N1-(4-Methoxyphenethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is an oxalamide derivative featuring a 4-methoxyphenethyl group at the N1 position and a piperidine ring substituted with a thiophene-2-sulfonyl moiety at the N2 position.
Properties
IUPAC Name |
N'-[2-(4-methoxyphenyl)ethyl]-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S2/c1-30-19-9-7-17(8-10-19)11-13-23-21(26)22(27)24-14-12-18-5-2-3-15-25(18)32(28,29)20-6-4-16-31-20/h4,6-10,16,18H,2-3,5,11-15H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYXCZUWFOOXPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-methoxyphenethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide is an oxalamide derivative that has garnered interest in medicinal chemistry for its potential biological activities. This compound features a complex structure that includes a methoxyphenethyl moiety, a piperidine ring with a thiophenesulfonyl group, and an oxalamide functional group, which suggests diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 473.6 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is hypothesized to arise from its interaction with specific biological targets, such as enzymes and receptors. The thiophenesulfonyl group may enhance binding affinity, potentially modulating the activity of these targets in biological systems. While the exact mechanisms remain to be fully elucidated, preliminary studies suggest involvement in pathways related to:
- Enzyme inhibition : Targeting specific enzymes that play critical roles in cellular processes.
- Receptor modulation : Interacting with receptors involved in neurotransmission and other physiological functions.
Biological Activities
Research indicates that this compound may exhibit several biological activities, including:
- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
- Antimicrobial Activity : The compound may demonstrate efficacy against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.
- Neuropharmacological Effects : Given its structural similarities to known psychoactive compounds, it may influence neurotransmitter systems, suggesting possible applications in treating neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | , |
| Antimicrobial | Inhibition of bacterial growth | , |
| Neuropharmacological | Potential modulation of neurotransmitters |
Case Study 1: Anticancer Activity
In a study investigating the cytotoxic effects of various oxalamide derivatives, this compound was tested against multiple cancer cell lines, including breast and lung cancer models. Results indicated significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound revealed effectiveness against Gram-positive bacteria. The mechanism was proposed to involve disruption of bacterial cell wall synthesis, leading to cell lysis. Further optimization of the structure could enhance its potency and spectrum of activity against resistant strains .
Synthesis and Chemical Reactions
The synthesis of this compound involves several key steps:
- Formation of the Oxalamide Backbone : This is achieved through the reaction of oxalyl chloride with an appropriate amine precursor.
- Introduction of Functional Groups : Electrophilic aromatic substitution reactions are typically used for attaching the methoxyphenethyl group.
- Final Assembly : Nucleophilic substitution reactions introduce the thiophenesulfonyl and piperidine moieties into the final product.
Scientific Research Applications
Medicinal Chemistry
N1-(4-methoxyphenethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide has been investigated for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines, particularly breast cancer cells (e.g., MCF-7), with an IC50 value around 25 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
- Antimicrobial Properties : The compound has shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL depending on the bacterial strain .
Pharmacological Studies
Research into the pharmacological properties of this compound reveals its potential use as a modulator of specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, suggesting applications in drug development targeting metabolic disorders .
Organic Synthesis
In synthetic chemistry, this oxalamide derivative serves as a valuable building block for the synthesis of more complex organic molecules:
- Reagent in Organic Reactions : The unique functional groups present allow it to participate in various organic reactions, making it useful as a reagent in synthetic pathways aimed at producing other biologically active compounds .
Case Studies and Research Findings
Several studies have documented the biological activities and mechanisms of action associated with this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
N1 Substituent Variations
The 4-methoxyphenethyl group at N1 is a recurring motif in compounds targeting cytochrome P450 enzymes (e.g., N1-(4-Methoxyphenethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide (28) , 64% yield), where it enhances hydrophobic interactions with enzyme active sites . In contrast, 4-chlorophenyl substitutions (e.g., N1-(4-chlorophenyl)-N2-(thiazolyl-piperidinyl)oxalamide (13) , 36% yield) are associated with antiviral activity against HIV entry .
N2 Substituent Variations
The piperidine-thiophene sulfonyl group in the target compound distinguishes it from analogs:
- Piperidine-thiazolyl derivatives (e.g., N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide (6) ) exhibit antiviral activity (HPLC purity: 90–95%), likely due to thiazole-mediated hydrogen bonding .
- Aryl sulfonyl groups (e.g., N1-(4-methoxyphenethyl)-N2-(4-methylpyridin-3-yl)oxalamide (39), 73% yield) show activation in cytochrome P450 pathways, with dimerization noted as a side reaction (22% dimer) .
- Simple aryl groups (e.g., N1-(4-methoxyphenethyl)-N2-(2-methoxyphenyl)oxalamide (17) , 35% yield) are less potent in enzymatic assays, suggesting bulkier substituents (e.g., sulfonyl or heterocycles) improve target engagement .
Data Tables
Research Findings and Implications
- Antiviral vs. Enzymatic Activity: Thiazole and piperidine motifs (e.g., 6 and 13) correlate with antiviral applications, while sulfonyl/aryl groups (e.g., 28 and 39) align with enzyme modulation .
- Synthetic Challenges : Steric hindrance from the thiophene sulfonyl group could reduce yields compared to simpler analogs (e.g., 17 , 35% yield) .
- Regulatory Precedents : Oxalamides like S336 (a flavorant with 4-methoxyphenyl and pyridinyl groups) demonstrate low toxicity and regulatory approval, suggesting the target compound’s safety profile could be tunable via substituent modifications .
Q & A
Basic: What are the key considerations in designing a scalable synthesis route for this compound?
Answer:
A scalable synthesis requires multi-step optimization:
- Intermediate formation : Prioritize stable intermediates, such as thiophene-sulfonylated piperidine or 4-methoxyphenethylamine derivatives, to ensure modularity .
- Reaction conditions : Use anhydrous solvents (e.g., DCM or THF) and controlled temperatures (0–25°C) to minimize side reactions like hydrolysis or oxidation .
- Catalysts : Employ coupling agents (e.g., HATU or EDCI) for amide bond formation, ensuring high yields (70–85%) .
- Scalability : Transition batch reactions to continuous flow systems for improved reproducibility and waste reduction .
Basic: Which analytical techniques are most reliable for confirming structural integrity?
Answer:
- NMR spectroscopy : Use H/C NMR to verify substituent connectivity (e.g., methoxy protons at δ 3.7–3.8 ppm, thiophene protons at δ 7.0–7.5 ppm) .
- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H] ion) and purity (>95%) with APCI or ESI ionization .
- HPLC : Monitor retention times against reference standards to detect impurities (e.g., unreacted intermediates) .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
- Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa), incubation time, and compound solubility (use DMSO stocks ≤0.1% v/v) .
- Orthogonal assays : Validate enzyme inhibition (e.g., IC) with SPR for binding kinetics and ITC for thermodynamic profiling .
- Purity verification : Re-test batches with ≥98% purity (via HPLC) to exclude confounding effects from synthetic byproducts .
Advanced: What computational strategies predict binding affinity to therapeutic targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., cyclooxygenase-2 or HIV-1 protease) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and conformational flexibility .
- QSAR modeling : Corolate substituent electronegativity (e.g., thiophene sulfonyl) with activity data to prioritize analogs .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Oxidation of thiophene : Avoid strong oxidants (e.g., KMnO); use inert atmospheres (N/Ar) .
- Amide hydrolysis : Maintain pH 6–8 in aqueous steps; avoid prolonged exposure to moisture .
- Coupling inefficiency : Pre-activate carboxylic acids with DCC/DMAP before introducing amine nucleophiles .
Advanced: How to establish a structure-activity relationship (SAR) for enzyme-targeting analogs?
Answer:
- Systematic substitution : Modify the methoxyphenethyl group (e.g., replace -OCH with -CF) and evaluate IC shifts .
- Crystallography : Co-crystallize with target enzymes (e.g., RSK2 kinase) to identify critical hydrogen bonds (e.g., oxalamide NH with Glu205) .
- Biochemical assays : Test analogs against mutant enzymes (e.g., T315I abl1) to probe resistance mechanisms .
Basic: What purification methods yield high-purity compound?
Answer:
- Column chromatography : Use silica gel (230–400 mesh) with gradients of ethyl acetate/hexanes (20→50%) .
- Recrystallization : Dissolve in hot ethanol, then cool to -20°C for crystal formation (purity >98%) .
- Prep-HPLC : Employ C18 columns with acetonitrile/water (0.1% TFA) for final polishing .
Advanced: How to determine metabolic stability in preclinical models?
Answer:
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH; monitor parent compound depletion via LC-MS/MS .
- Metabolite ID : Use high-resolution MS (Q-TOF) to detect hydroxylation or sulfoxide formation .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Basic: How to validate synthetic protocol reproducibility?
Answer:
- Reaction monitoring : Track progress via TLC or in-situ IR (e.g., carbonyl peak at 1680–1720 cm) .
- Batch consistency : Compare H NMR spectra and LC-MS profiles across ≥3 independent syntheses .
- Intermediate characterization : Isolate and confirm key intermediates (e.g., sulfonylated piperidine) before proceeding .
Advanced: How can isotopic labeling study degradation pathways?
Answer:
- C/H labeling : Synthesize deuterated analogs (e.g., -CD methoxy group) to track hydrolytic cleavage via LC-MS .
- Stability studies : Incubate labeled compound in simulated gastric fluid (pH 2.0) or plasma (pH 7.4); quantify degradation products .
- Mechanistic insight : Use O labeling to differentiate hydrolysis (water incorporation) from oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
